2-(diethylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a quinoline ring and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-(2-methylquinolin-4-yl)acetamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Acetamide Group: The acetamide group can be introduced through the reaction of the quinoline derivative with acetic anhydride.
Addition of the Diethylamino Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions may target the acetamide group, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
2-(diethylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to the quinoline ring.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring may play a crucial role in binding to these targets, while the acetamide and diethylamino groups may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline ring.
Acetamide Derivatives: Compounds like acetanilide, which contain the acetamide group.
Uniqueness
2-(diethylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid is unique due to the combination of the quinoline ring, acetamide group, and diethylamino group. This unique structure may confer specific properties, such as enhanced binding affinity to molecular targets or improved solubility.
Properties
IUPAC Name |
2-(diethylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O.C2H2O4/c1-4-19(5-2)11-16(20)18-15-10-12(3)17-14-9-7-6-8-13(14)15;3-1(4)2(5)6/h6-10H,4-5,11H2,1-3H3,(H,17,18,20);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYFKKYMXHHHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC(=NC2=CC=CC=C21)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.